N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as DNTB, is a chemical compound that has been widely used in scientific research. It is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
Thiazole and thiadiazole derivatives, including those with naphthalen-1-yl acetamide components, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing significant anticancer activity through apoptosis induction (Ekrek et al., 2022).
Parkinson's Disease Management
Novel thiazolidinone derivatives have shown potent anti-Parkinson's activity in an in vivo model, suggesting the potential of related compounds in neurodegenerative disease treatment (Gomathy et al., 2012).
Electronic Structure and Molecular Properties
Studies on the molecular structure and physical parameters, including electronic absorption spectra and frontier molecular orbital (FMO) analysis, provide insights into the electronic transitions within molecules, indicating applications in material science (GayathriB. et al., 2019).
EGFR Inhibition for Antitumor Activity
Benzo[4,5]imidazo[2,1-b]thiazole derivatives, structurally related to the chemical , have been identified as potential EGFR inhibitors with significant antitumor activity against human cancer cell lines, suggesting a pathway for the development of antitumor agents (Deng et al., 2019).
Anti-HIV Drug Development
Acetamide derivatives, including those with thiazole and thiadiazole rings, have been explored for their potential as anti-HIV drugs, with certain derivatives showing promising activity as non-nucleoside HIV-1 reverse transcriptase inhibitors (Zhan et al., 2009).
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-17-10-11-19(21(13-17)28-2)20-14-29-23(24-20)25-22(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDEMPJZYMKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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